1,3,9-Trimethyluric acid
1,3,9-Trimethyluric acid
1, 3, 9-Trimethyluric acid, also known as 1, 3, 9-trimethylate or 8-oxocaffeine, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 1, 3, 9-Trimethyluric acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1, 3, 9-trimethyluric acid is primarily located in the cytoplasm. Outside of the human body, 1, 3, 9-trimethyluric acid can be found in coffee and coffee products. This makes 1, 3, 9-trimethyluric acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
7464-93-9
VCID:
VC20883064
InChI:
InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14)
SMILES:
CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O
Molecular Formula:
C8H10N4O3
Molecular Weight:
210.19 g/mol
1,3,9-Trimethyluric acid
CAS No.: 7464-93-9
Cat. No.: VC20883064
Molecular Formula: C8H10N4O3
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 3, 9-Trimethyluric acid, also known as 1, 3, 9-trimethylate or 8-oxocaffeine, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 1, 3, 9-Trimethyluric acid exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1, 3, 9-trimethyluric acid is primarily located in the cytoplasm. Outside of the human body, 1, 3, 9-trimethyluric acid can be found in coffee and coffee products. This makes 1, 3, 9-trimethyluric acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 7464-93-9 |
| Molecular Formula | C8H10N4O3 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 1,3,9-trimethyl-7H-purine-2,6,8-trione |
| Standard InChI | InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14) |
| Standard InChI Key | CWENCZHQIWXCCA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O |
| Appearance | Powder |
| Melting Point | 335°C |
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